molecular formula C14H20N2O B1311616 Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-25-6

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-

Cat. No. B1311616
M. Wt: 232.32 g/mol
InChI Key: IWCBSZOXPHLZBX-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .

Scientific Research Applications

Synthesis and Chemical Properties

Piperidine derivatives have been extensively explored for their synthetic utility and chemical properties. For example, methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates were synthesized through the Michael reaction involving arylmethylideneacetophenones and methyl 2-thiocarbamoylacetate in the presence of piperidine. This reaction pathway showcases the role of piperidine in facilitating the synthesis of compounds with potential cardiovascular, hepatoprotective, antioxidant, and antiradical activities due to their high reactivity and significant biological activities (Krauze et al., 2005).

Structural Analysis

The molecular and crystal structures of several piperidine derivatives, including 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, have been determined through X-ray diffraction analysis. These studies are crucial for understanding the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such insights are valuable for designing molecules with desired physical and chemical properties (Kuleshova & Khrustalev, 2000).

Biological Applications

Piperidine derivatives have been identified as potential anticancer agents. For instance, new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents, demonstrating significant activity against cancer cells. Such compounds highlight the therapeutic potential of piperidine derivatives in cancer treatment (Rehman et al., 2018).

Molecular Derivatization and Sensitivity Enhancement

Piperazine-based derivatives, including those involving piperidine, have been utilized for the derivatization of carboxyl groups on peptides. This process enhances the ionization efficiency in mass spectrometry analyses, underscoring the role of piperidine derivatives in improving analytical methodologies for proteome analysis (Qiao et al., 2011).

Anti-inflammatory and Anti-proliferative Activities

N-Acyl-N-phenyl ureas of piperidine and substituted piperidines have demonstrated significant anti-inflammatory and anti-proliferative activities. These findings suggest the versatility of piperidine derivatives in developing new therapeutic agents for various inflammatory conditions and cancers (Ranise et al., 2001).

Safety And Hazards

Piperidine is classified as dangerous with hazard statements including H225, H311, H314, H331 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P311, P312, P321, P322, P361, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

properties

IUPAC Name

(2-ethylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-13-6-4-5-9-16(13)14(17)12-8-7-11(2)15-10-12/h7-8,10,13H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCBSZOXPHLZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434937
Record name Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-

CAS RN

613660-25-6
Record name Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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